molecular formula C13H10O3 B3275696 Methyl 4-formyl-1-naphthoate CAS No. 62855-40-7

Methyl 4-formyl-1-naphthoate

Cat. No. B3275696
CAS RN: 62855-40-7
M. Wt: 214.22 g/mol
InChI Key: RQODTKJVTXOAHI-UHFFFAOYSA-N
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Description

“Methyl 4-formyl-1-naphthoate” is an organic compound with the molecular formula C13H10O3 and a molecular weight of 214.221 g/mol . It appears as a white solid with a special aroma .


Synthesis Analysis

The synthesis of “this compound” can be achieved through the partial oxidation of 4-hydroxy-1-naphthoic acid methyl ester . The specific synthesis method can include the use of oxidizing agents such as aluminum chloride .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a naphthalene ring with a formyl group and a methyl ester attached .


Chemical Reactions Analysis

“this compound” can be used as an intermediate for synthesizing some biologically active molecules and compounds . It can also be used in the preparation of drugs .


Physical And Chemical Properties Analysis

“this compound” has a melting point range of 95.8-97.5 ºC . The boiling point, density, and refractive index are not available in the current resources .

Scientific Research Applications

1. Neighbouring-Group Participation in Alkaline Hydrolysis

Research by Bowden (1973) demonstrates the alkaline hydrolysis of methyl 8-formyl-1-naphthoates. This study highlights the occurrence of neighbouring-group participation by formyl groups in the hydrolysis process, emphasizing the importance of proximity, orientation, and steric strain factors (Bowden, 1973).

2. Synthesis via Hexamethylene Tetramine

Desai, Radha, and Shah (1946) synthesized Methyl-1-hydroxy-4-formyl-2-naphthoate through the action of hexamethylene tetramine in glacial acetic acid on methyl-1-hydroxy-2-naphthoate, demonstrating a method of formylation in organic synthesis (Desai, Radha, & Shah, 1946).

3. Intramolecular Catalysis in Ester Hydrolyses

Bowden (1970) explored the alkaline hydrolyses of methyl 8-acyl- and 8-aroyl-1-naphthoates, including 8-formyl esters. This study revealed that intramolecular catalysis by neighbouring carbonyl groups plays a significant role in these reactions (Bowden, 1970).

4. Dipole Moments and Conformation Analysis

Fujita, Koshimįzu, and Mitsui (1967) measured dipole moments of substituted 1-naphthoic acids and methyl 1-naphthoates. Their research aids in understanding the conformation of these compounds, particularly in terms of rotational isomerism (Fujita, Koshimįzu, & Mitsui, 1967).

5. Tuning Optical Properties in Poly(thiophene)s

Li, Vamvounis, and Holdcroft (2002) investigated the effects of functional groups, including formyl groups, on the optical and photophysical properties of poly(thiophene)s. This research has implications for the development of materials with enhanced solid-state fluorescence (Li, Vamvounis, & Holdcroft, 2002).

6. Photolysis and Proton Transfer Studies

Chiang et al. (1997) studied the photolysis of 5-Methyl-1,4-naphthoquinone, which provides insights into hydrogen and proton transfer reactions. Such studies are crucial for understanding photochemical processes in organic compounds (Chiang et al., 1997).

7. Histochemical Techniques for Tissue Oxidase

Burstone (1959) discussed the use of complex naphthols in histochemical techniques for demonstrating tissue oxidase. This research is significant for biological and medical applications, particularly in enzyme localization (Burstone, 1959).

8. Molecular Mechanics of Inclusion Complexes

Madrid et al. (1997) conducted molecular mechanics calculations on inclusion complexes of 2-methyl naphthoate with cyclodextrins, providing insights into the nonbonded interactions and molecular inclusion phenomena (Madrid et al., 1997).

Safety and Hazards

“Methyl 4-formyl-1-naphthoate” is classified as a chemical that requires proper handling. It should be kept away from heat and high temperatures, and stored in a cool, dry place . During handling or contact, chemical protective gloves and goggles should be worn to avoid contact with skin and eyes .

Future Directions

“Methyl 4-formyl-1-naphthoate” has a wide range of applications in the field of organic synthesis and medicinal chemistry . It can be used as an intermediate for synthesizing some biologically active molecules and compounds . It may also be used in the preparation of drugs in the pharmaceutical field .

properties

IUPAC Name

methyl 4-formylnaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c1-16-13(15)12-7-6-9(8-14)10-4-2-3-5-11(10)12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQODTKJVTXOAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301214283
Record name 1-Naphthalenecarboxylic acid, 4-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62855-40-7
Record name 1-Naphthalenecarboxylic acid, 4-formyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62855-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenecarboxylic acid, 4-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-hydroxymethylnaphthoate above (3.3, 15.3 mmol) in dichloromethane (20 mL) was added MnO2 (6.6 g, 76 mmol). After stirring the dark mixture for 16 hours, the insolubles were filtered through a bed of Celite. Evaporation of the solvent gave the desired product as a white solid in quantitative yield.
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6.6 g
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Synthesis routes and methods II

Procedure details

In Scheme 1, intermediate (2), (E)-methyl 4-styryl-1-naphthoate can be prepared by reacting commercially available 4-bromo naphthoic acid (1, Combi Blocks, San Diego, Calif.) with methanol in the presence of catalytic sulfuric acid followed by coupling with trans-2-phenylvinyl-boronic acid in EtOH/toluene with a palladium source (e.g., Pd(dppf2)Cl2) and an inorganic base such as NaHCO3. Ozonolysis can be performed on intermediate 2 in a solvent system such as dichloromethane/MeOH to provide the aldehyde 3, methyl 4-formyl-1-naphthoate. The oxime, (E/Z)-methyl 4-((hydroxyimino)methyl)-1-naphthoate (4) can be synthesized by reacting hydroxylamine hydrochloric acid with the precursor aldehyde (3) in a protic solvent such as ethanol (EtOH). The oxime is converted to the isoxazoline in a two step, one reaction pot procedure. Conversion of the oxime to the chloro-oxime with N-chlorosuccinamide in DMF and subsequent cyclization with the aryl olefin 5 (as shown below in Scheme 3A/3B) affords the desired isoxazoline intermediate 6 compounds. Saponification of the intermediate 6 compounds using a base such as LiOH or NaOH in a solvent system such as dioxane/water can be used to afford the naphthoic acid compounds (7) after acidic work-up.
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EtOH toluene
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dichloromethane MeOH
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Pd(dppf2)Cl2
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Synthesis routes and methods III

Procedure details

A solution of (E)-methyl 4-styryl-1-naphthoate (Preparation 2, 1.31 g, 2.0 mmol) in 3:1 CH2Cl2/MeOH (40 mL) was cooled to −78° C. Sample was subjected to ozonylysis for 10 minutes until blue color was noted. Reaction was quenched with dimethyl sulfide (400 μL) and allowed to warm to room temperature. The residue was purified by chromatography on silica gel eluting from 100% heptane to 50:50 EtOAc:heptane to afford a solid (0.78 g, 80%). 1H NMR (CDCl3) δ ppm: 10.52 (1H), 9.28 (1H), 8.83 (1H), 8.22 (1H), 8.04 (1H), 7.79-7.70 (2H), 4.08 (3H).
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1.31 g
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CH2Cl2 MeOH
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40 mL
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80%

Synthesis routes and methods IV

Procedure details

To a stirred solution of 4-bromomethyl-naphthalene-1-carboxylic acid methyl ester (Preparation 51, 10.5 g, 37.63 mmol) in DMSO (99.36 mL) was added sodium bicarbonate (6.32 g, 75.27 mmol) at room temperature. Resulting reaction mixture was heated at 95° C. for 3 hours. Progress of the reaction was monitored by TLC using 10% EtOAc in hexane. Rf of new spot and starting material was 0.7 and 0.8 respectively. After consumption of starting material, reaction mixture was quenched with water (400 mL) and extracted with EtOAc (2×300 mL). Combined organic layer was dried over sodium sulphate and evaporated off in vacuo to get brown colored thick mass. Crude compound was purified by column chromatography using 100-200 mesh silica gel. Desired product was eluted in 4.5% EtOAc in hexane to afford faint green solid (4.2 g, 52.17%). Compound the same as that from Preparation 3.
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10.5 g
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6.32 g
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99.36 mL
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52.17%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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